methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate
Description
Methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate is a triazole-derived compound characterized by a 1,2,4-triazole core substituted at the 1-position with a 2-cyano-4-fluorobenzyl group and at the 3-position with a methyl carboxylate ester. The compound is structurally related to agrochemicals and pharmaceuticals, leveraging the triazole ring’s versatility in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O2/c1-19-12(18)11-15-7-17(16-11)6-8-2-3-10(13)4-9(8)5-14/h2-4,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARVAGYVKCJWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)CC2=C(C=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate (CAS No. 1376238-83-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including antimicrobial, anticancer, and anthelmintic properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyano and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound was evaluated for its antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 25 |
The minimum inhibitory concentration (MIC) values indicate that this compound shows promising antibacterial activity comparable to standard antibiotics.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cells.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. For instance:
- Cell Line : A431 (human epidermoid carcinoma)
- IC50 : 15 µM
- Cell Line : MCF7 (breast cancer)
- IC50 : 12 µM
These findings suggest that this compound may act as a potential anticancer agent by inhibiting cell proliferation and inducing cell death through apoptosis mechanisms .
Anthelmintic Activity
The compound has also been evaluated for its anthelmintic properties. In vivo studies using nematode models showed significant ovicidal and larvicidal activity.
Table 2: Anthelmintic Activity
| Nematode Species | Ovicidal Activity (%) | Larvicidal Activity (%) | Reference |
|---|---|---|---|
| Haemonchus contortus | >45 | >75 | |
| Strongyloides stercoralis | >55 | Not assessed |
The results indicate that this compound could be effective in controlling parasitic infections caused by nematodes.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. Molecular docking studies suggest that it may bind to key enzymes involved in cell proliferation and survival pathways.
Scientific Research Applications
Methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C12H9FN4O2 and a molecular weight of 260.22 . It is also known by its CAS number 1376238-83-3 .
Chemical and Physical Properties
- IUPAC Name: methyl 1-(2-cyano-4-fluorobenzyl)-1H-1,2,4-triazole-3-carboxylate
- InChI Code: 1S/C12H9FN4O2/c1-19-12(18)11-15-7-17(16-11)6-8-2-3-10(13)4-9(8)5-14/h2-4,7H,6H2,1H3
- InChI Key: JARVAGYVKCJWDV-UHFFFAOYSA-N
- Physical Form: powder
- Purity: 95%
- Storage Temperature: Room temperature
Potential Applications
While the primary search results do not directly specify applications of this compound, the broader context of 1,2,4-triazole derivatives suggests potential uses in biological and medicinal chemistry .
Antiproliferative Activity: Some synthesized 1,2,4-triazole-3-carboxamide derivatives have demonstrated a dose–response cytostatic effect on leukemia cells, suggesting potential antiproliferative activity with low toxicity . Specific compounds, such as 11e , 6g , and 6k , exhibited cytotoxic effects against acute lymphoblastic leukemia cell lines, while others like 11i , 11h , 11f , 6e , and 6k showed similar effects against chronic myeloid leukemia cells .
Thiazole Derivatives as Anticancer Agents: Research indicates that thiazole derivatives, which share a similar triazole structure, have shown anticancer activities . For instance, phenylthiazole-incorporated quinoline derivatives have demonstrated remarkable activity against colon carcinoma and lung cancer cells .
Additional Information
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate with structurally or functionally related triazole derivatives:
Agrochemical Triazoles
- Bromuconazole (1-((4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl)methyl)-1H-1,2,4-triazole): Structural Differences: Bromuconazole features a tetrahydrofuran ring and bromo/dichlorophenyl substituents. Functional Impact: The bromine and chlorine atoms enhance antifungal activity but increase environmental persistence. The target compound’s cyano-fluorophenyl group may reduce bioaccumulation while maintaining efficacy .
Epoxiconazole (1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole):
Pharmaceutical Triazoles
- Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide): Structural Differences: Ribavirin has a ribofuranose sugar instead of the benzyl group. Functional Impact: The sugar moiety enables nucleoside analog activity (antiviral), while the target compound’s lipophilic benzyl group may favor membrane permeability but lacks antiviral specificity .
- Methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5): Structural Differences: Lacks the 2-cyano-4-fluorobenzyl substituent. Functional Impact: Simpler structure; primarily used as a synthetic intermediate. The target compound’s benzyl group introduces steric bulk, altering reactivity in nucleophilic substitutions .
Fluorinated Triazoles
- Flusilazole (1-((bis(4-fluorophenyl)methylsilyl)methyl)-1H-1,2,4-triazole): Structural Differences: Incorporates a bis(4-fluorophenyl)silyl group. Functional Impact: The silicon center enhances fungicidal breadth, whereas the target compound’s cyano group may improve binding to metalloenzymes .
Key Data and Research Findings
Discussion of Structural and Functional Nuances
- Electronic Effects: The 2-cyano group in the target compound withdraws electron density, polarizing the triazole ring and enhancing electrophilicity at the carboxylate. This contrasts with Ribavirin’s electron-donating ribose, which stabilizes the triazole’s nucleophilic character .
- Solubility : The methyl ester in the target compound increases lipid solubility (LogP = 2.1) relative to Ribavirin (LogP = -1.2), suggesting divergent applications (e.g., agrochemical vs. systemic drug) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate, and how can purity be optimized?
- The compound is typically synthesized via multi-step reactions, starting with the formation of the triazole core followed by functionalization. Key steps include nucleophilic substitution to introduce the 2-cyano-4-fluorophenylmethyl group and esterification for the carboxylate moiety. Purification methods such as column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) and recrystallization (using ethanol or acetonitrile) are critical for achieving >95% purity .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- 1H/13C NMR identifies proton environments and carbon frameworks, with characteristic shifts for the triazole ring (δ 8.2–8.5 ppm for triazole protons) and ester group (δ 3.8–4.0 ppm for methyl). FT-IR confirms functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, ester C=O at ~1720 cm⁻¹). Single-crystal X-ray diffraction provides definitive stereochemical and bond-length data, as demonstrated in similar triazole derivatives .
Q. How can researchers assess the compound’s solubility and stability under varying conditions?
- Solubility : Use shake-flask methods with HPLC quantification in solvents (e.g., DMSO, water, ethanol) and buffers (pH 1–13). Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV-Vis exposure), and humidity (40–80% RH) with LC-MS monitoring .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), with MIC values reported. Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC50 thresholds .
Advanced Research Questions
Q. What experimental and computational strategies elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Target-specific assays (e.g., fungal lanosterol 14α-demethylase for antifungals) with IC50 determination. Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., CYP51 homology models), validated by mutagenesis studies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize efficacy?
- Synthesize analogs with modified substituents (e.g., replacing cyano with nitro or altering fluorophenyl positions). Test derivatives in bioassays and correlate results with computational descriptors (e.g., LogP, H-bond acceptors) using QSAR models .
Q. What methodologies evaluate environmental persistence and ecotoxicological impacts?
- Degradation studies : Hydrolytic/photolytic half-life determination via HPLC-UV. Ecotoxicology : Acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201), with bioaccumulation potential assessed via octanol-water partitioning (Log Kow) .
Q. How can metabolic pathways and pharmacokinetic properties be characterized?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and permeability (Caco-2 cell monolayers) .
Q. What experimental designs assess synergistic effects with existing therapeutics?
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices with azoles (e.g., fluconazole) or β-lactams. Time-kill kinetics : Evaluate bactericidal/fungicidal synergy over 24 hours .
Methodological Notes
- Contradictions in Evidence : While triazole derivatives are broadly associated with antimicrobial activity , environmental impact data are limited. Researchers must validate assumptions via targeted experiments.
- Excluded Sources : Commercial platforms (e.g., ) were omitted per reliability guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
